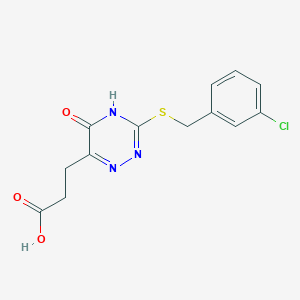

3-(3-((3-Chlorobenzyl)thio)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl)propanoic acid

Description

This compound belongs to the 1,2,4-triazin-6-yl propanoic acid family, characterized by a triazine ring fused with a propanoic acid moiety. The 3-chlorobenzylthio group at position 3 of the triazine introduces steric and electronic effects that influence reactivity, solubility, and biological interactions.

Properties

IUPAC Name |

3-[3-[(3-chlorophenyl)methylsulfanyl]-5-oxo-4H-1,2,4-triazin-6-yl]propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClN3O3S/c14-9-3-1-2-8(6-9)7-21-13-15-12(20)10(16-17-13)4-5-11(18)19/h1-3,6H,4-5,7H2,(H,18,19)(H,15,17,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVAGWPMLXTYAQW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)CSC2=NN=C(C(=O)N2)CCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.77 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-((3-Chlorobenzyl)thio)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl)propanoic acid typically involves multiple steps:

Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors such as amidines and nitriles under acidic or basic conditions.

Introduction of the Chlorobenzyl Group: The chlorobenzyl group is introduced via a nucleophilic substitution reaction where a suitable chlorobenzyl halide reacts with a thiol group.

Attachment of the Propanoic Acid Moiety: The final step involves the coupling of the triazine derivative with a propanoic acid derivative, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the carbonyl group in the triazine ring, potentially converting it to a hydroxyl group.

Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to facilitate substitution reactions.

Major Products

Sulfoxides and Sulfones: From oxidation reactions.

Alcohols: From reduction reactions.

Substituted Derivatives: From nucleophilic substitution reactions.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound may exhibit bioactivity, making them candidates for drug development. Studies could focus on their potential as enzyme inhibitors or receptor modulators.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic properties. Its structure suggests it might interact with biological targets such as enzymes or receptors, leading to the development of new pharmaceuticals.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its unique chemical structure.

Mechanism of Action

The mechanism of action of 3-(3-((3-Chlorobenzyl)thio)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl)propanoic acid would depend on its specific application. Generally, it could interact with molecular targets such as enzymes or receptors through binding interactions facilitated by its functional groups. The triazine ring and chlorobenzyl group could play crucial roles in these interactions, potentially inhibiting enzyme activity or modulating receptor function.

Comparison with Similar Compounds

Substitution at the Benzylthio Group

Table 1: Substituent Effects on Triazine Derivatives

Key Observations :

- Halogen vs. Alkyl Substitution : The bromo analog () has higher molecular weight and commercial availability, suggesting stability under standard conditions. The chloro derivative’s smaller atomic radius may improve membrane permeability compared to bromo.

Modifications on the Triazine Core

Table 2: Triazine Core Variations

Key Observations :

- Amino Groups: The diamino derivative () exhibits enhanced reactivity in condensation reactions due to nucleophilic NH2 groups, unlike the chloro-benzylthio compound, which may prioritize electrophilic substitution.

- Oxo Groups : The 3,5-dioxo analog () is more hydrophilic, suggesting divergent applications in aqueous-phase chemistry vs. the lipophilic chloro-benzylthio compound.

Heterocycle Replacements (Triazine vs. Thiazole/Triazole)

Table 3: Heterocycle Comparison

Key Observations :

Biological Activity

3-(3-((3-Chlorobenzyl)thio)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl)propanoic acid is a complex organic compound characterized by its unique structural features, including a triazine ring and a thioether group. This compound has garnered interest due to its potential biological activities, particularly as an enzyme inhibitor and its implications in medicinal chemistry and agricultural sciences.

Chemical Structure

The molecular formula of the compound is , with a molecular weight of approximately 325.77 g/mol. The presence of a chlorobenzyl substituent enhances its chemical reactivity and biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₂ClN₃O₃S |

| Molecular Weight | 325.77 g/mol |

| CAS Number | 898607-79-9 |

Biological Activity

Research indicates that this compound exhibits significant biological activity through various mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes by binding to their active sites. This inhibition can block enzymatic activity and alter cellular functions, suggesting potential therapeutic applications in treating diseases linked to enzyme dysregulation.

- Impact on Cellular Pathways : Studies suggest that this compound may influence key cellular processes such as signal transduction and gene expression. Its interaction with molecular targets can lead to downstream effects that modify cellular behavior.

- Potential Therapeutic Applications : Due to its ability to inhibit enzymes and impact cellular pathways, the compound is being explored for its potential use in drug development, particularly in targeting diseases where enzyme inhibition is beneficial.

Case Studies

Several studies have investigated the biological effects of this compound:

- Study on Enzyme Inhibition : A recent study demonstrated that at concentrations of 50 μM, the compound could inhibit specific target enzymes by approximately 50%, indicating its potency as an enzyme inhibitor .

- Toxicity and Safety Profiles : Preclinical evaluations have indicated that the compound exhibits a favorable safety profile in animal models, with no significant adverse effects reported at therapeutic doses .

The mechanism by which this compound exerts its biological effects can be summarized as follows:

- Binding Affinity : The compound's unique functional groups allow it to bind effectively to enzyme active sites.

- Alteration of Enzymatic Activity : By inhibiting these enzymes, the compound can disrupt normal metabolic pathways.

- Influence on Gene Expression : The resulting changes in enzymatic activity can lead to alterations in gene expression patterns within cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.